Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra of this compound display distinct signals:
- Aromatic Protons : A doublet of doublets at δ 7.45–7.52 ppm (2H, meta to Cl) and a singlet at δ 7.12 ppm (1H, para to OCH3).
- Methoxy Groups : Singlets at δ 3.85 ppm (benzoate OCH3) and δ 3.78 ppm (methoxyphenyl OCH3).
- Methylene Bridge : A triplet at δ 4.95 ppm (2H, –OCH2–).
¹³C NMR data include:
Infrared (IR) Absorption Profile Analysis
Key IR vibrations (cm⁻¹):
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) produces characteristic fragments:
- Molecular Ion : m/z 369.24 [M]⁺
- Base Peak : m/z 154.02 (C6H3Cl2O⁺ from benzoate core cleavage)
- Key Fragments:
Comparative Structural Analysis with Related Halogenated Benzoate Derivatives
The compound’s structural features differ markedly from simpler analogs:
Properties
IUPAC Name |
methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-20-12-5-3-10(4-6-12)9-22-15-13(17)7-11(8-14(15)18)16(19)21-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXHVLRQWQFCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3,5-dichloro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Substituent Variations on the Benzoate Core
The target compound’s analogs differ primarily in the substituents at the 4-position of the benzoate core. Key examples include:
Key Observations :
- Steric and Electronic Effects : The [(4-methoxyphenyl)methoxy] group in the target compound introduces significant steric bulk compared to smaller substituents like cyclopentyloxy or boronate esters. This may influence solubility and reactivity in synthetic pathways .
- Biological Relevance: The cyclopentyloxy derivative () is a key intermediate in synthesizing retinoic acid receptor alpha agonists, suggesting that the target compound’s substituents could be tailored for similar pharmaceutical applications.
- Material Properties: The ethoxy-linked chlorinated benzoate () exhibits a high density (1.399 g/cm³), likely due to its extended aromatic system, whereas the quinoline-containing analog () forms stable crystals via π–π interactions, which are critical for solid-state applications .
Physicochemical and Structural Properties
Structural Insights :
- The quinoline-containing analog () crystallizes in the orthorhombic space group P2₁2₁2₁, with intermolecular π–π interactions stabilizing the lattice. The target compound’s [(4-methoxyphenyl)methoxy] group may promote similar stacking, enhancing crystallinity .
- The boronate ester’s planar dioxaborolane ring () contrasts with the twisted conformation of the ethoxy-linked analog (), affecting reactivity in cross-coupling reactions .
Biological Activity
Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate is a synthetic compound with a complex structure characterized by the presence of dichloro and methoxy substituents. Its biological activity has garnered interest in various fields, particularly in antimicrobial and potential anticancer applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12Cl2O4
- Molecular Weight : 335.16 g/mol
- Melting Point : 74 - 77 °C
- Physical Form : Solid
The compound's unique arrangement of functional groups significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to affect various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein production.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | >125 μM |
| Pseudomonas aeruginosa | Moderate activity |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound has also demonstrated antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. This activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from damage.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism, leading to reduced growth rates.
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule assembly, which is critical for cell division. This disruption can lead to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may also involve the generation of ROS that can trigger apoptotic pathways in tumor cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential therapeutic applications of this compound:
- A study indicated that derivatives with similar structures can effectively inhibit biofilm formation in Staphylococcus aureus, showcasing their potential in treating chronic infections .
- Another research highlighted the compound's role in inducing apoptosis through microtubule disruption mechanisms, emphasizing its anticancer potential .
Q & A
Q. What are the recommended storage conditions for Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate to ensure stability during research?
To maintain stability, store the compound in a tightly sealed container in a cool, well-ventilated area away from heat sources or direct sunlight. Specific storage temperatures (e.g., 3–8°C) may apply depending on the compound’s sensitivity to thermal degradation, as observed in structurally similar esters requiring controlled conditions . Avoid moisture and ensure containers are moisture-resistant to prevent hydrolysis of the ester or methoxy groups.
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
A multi-step synthesis is typical:
Chlorination : Introduce chlorine substituents at the 3- and 5-positions of a benzoate precursor under controlled conditions (e.g., using Cl₂ or N-chlorosuccinimide).
Etherification : React the chlorinated intermediate with 4-methoxybenzyl alcohol via nucleophilic aromatic substitution (SNAr), often using a base like DIPEA to deprotonate the hydroxyl group .
Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) is critical for isolating the pure product. Yields >85% are achievable with optimized stoichiometry and reaction times .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- ¹H NMR : Confirm substitution patterns using δ values (e.g., aromatic protons resonate at 6.9–7.3 ppm for methoxyphenyl groups) .
- TLC : Monitor reaction progress with hexane/ethyl acetate systems (Rf ~0.18–0.62 depending on polarity) .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H⁺] at m/z ~370–380) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data observed between different batches of synthesized material?
Discrepancies often arise from:
- Residual solvents : Ensure complete drying under vacuum and use deuterated solvents for NMR.
- Steric effects : Compare spectra with computational models (DFT) to validate peak assignments.
- Purification variability : Repurify mixed fractions using MPLC with adjusted gradients (e.g., 4% ethyl acetate in dichloromethane) to isolate stereoisomers or byproducts . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity.
Q. What strategies are effective in optimizing the yield of this compound during synthesis?
- Temperature control : Perform etherification at –35°C to minimize side reactions, followed by gradual warming to 40°C .
- Catalyst selection : Use DIPEA (1.5 equiv.) to enhance nucleophilicity of the benzyl alcohol.
- Stoichiometry : Maintain a 1:1.15 molar ratio of the chlorinated precursor to 4-methoxybenzyl alcohol to drive the reaction to completion .
Q. How does the electron-withdrawing effect of chlorine substituents influence the compound’s reactivity in further modifications?
The chlorine atoms at the 3- and 5-positions:
- Deactivate the aromatic ring , directing electrophilic substitutions to the para position relative to the methoxyphenyl group.
- Enhance ester stability against nucleophilic attack, as shown in hydrolysis studies of related 3,5-dichloro benzoates .
- Facilitate SNAr reactions at the 4-position, enabling further functionalization (e.g., coupling with amines or thiols).
Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?
Use a mixture of dichloromethane and hexane (1:3 v/v) for slow evaporation, yielding colorless crystals. For polar byproducts, employ ethyl acetate/methanol (5:1) gradients. Crystallinity is critical for X-ray diffraction studies, which can resolve ambiguities in substituent orientation .
Q. How can researchers mitigate hazards associated with handling this compound in the laboratory?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity : Avoid inhalation/ingestion; oral LD50 data for similar esters suggest Category 4 toxicity (300–2000 mg/kg) .
Q. What computational methods are suitable for predicting the compound’s spectroscopic properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate NMR chemical shifts (error <0.3 ppm) .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological studies.
Q. How do steric and electronic factors affect the compound’s stability under acidic or basic conditions?
- Acidic conditions : The ester group hydrolyzes to 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoic acid, with rate constants dependent on HCl concentration .
- Basic conditions : Methoxy groups stabilize the aromatic ring against nucleophilic degradation, but prolonged exposure to NaOH (>1M) cleaves the ether linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
